![molecular formula C20H38N2O6 B12354603 tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a carbamic acid ester functional group. Its distinct chemical properties make it a valuable subject for study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the hydroxylated cyclopentyl compound with tert-butyl isocyanate to form the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In organic chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicinal chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
cis-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester: Similar structure but different spatial arrangement.
trans-(2-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester: Similar functional groups but different ring size.
trans-(2-Hydroxy-cyclopentyl)-carbamic acid methyl ester: Similar structure but different ester group.
Uniqueness
The uniqueness of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester lies in its specific combination of functional groups and spatial arrangement. This gives it distinct chemical properties and reactivity compared to similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C20H38N2O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/2C10H19NO3/c2*1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h2*7-8,12H,4-6H2,1-3H3,(H,11,13)/t2*7-,8-/m10/s1 |
InChI Key |
RTGLCYNQSIDWMH-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O.CC(C)(C)OC(=O)NC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


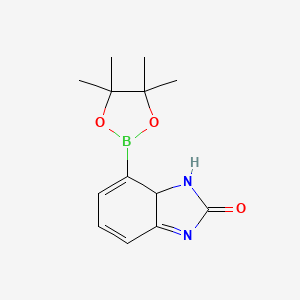
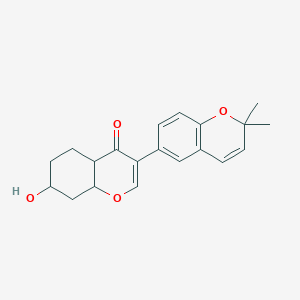
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
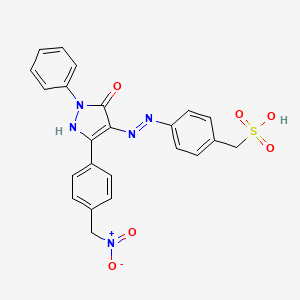
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
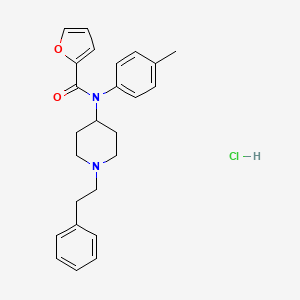
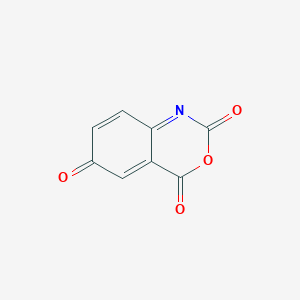
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
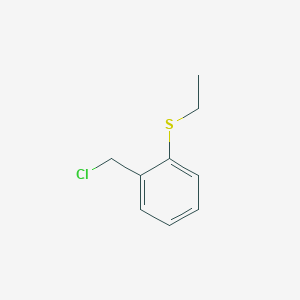
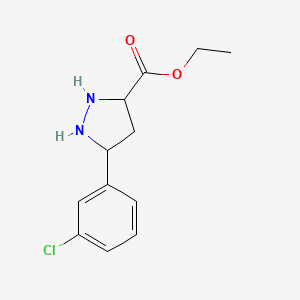

![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
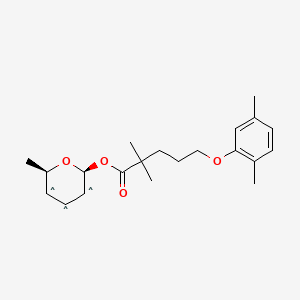
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
